molecular formula C8H18O2 B14685369 1,3-Propanediol, 2-isopentyl- CAS No. 25462-27-5

1,3-Propanediol, 2-isopentyl-

Cat. No.: B14685369
CAS No.: 25462-27-5
M. Wt: 146.23 g/mol
InChI Key: VWQPAMYYOLDISD-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-isopentyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with an isopentyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-isopentyl- typically involves multiple steps. One common method starts with the aldol condensation of isovaleraldehyde in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction forms (2Z)-2-isopropyl-5-methyl-2-hexenal, which is then reduced to 2-isopropyl-5-methylhexanal using a reducing agent. The next step involves the reaction of 2-isopropyl-5-methylhexanal with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol. Finally, methylation of this diol with a methylation agent and a base yields 2-isopentyl-2-isopropyl-1,3-dimethoxypropane .

Industrial Production Methods

Industrial production methods for 1,3-Propanediol, 2-isopentyl- often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-isopentyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halides or esters.

Scientific Research Applications

1,3-Propanediol, 2-isopentyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-isopentyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isopentyl group can affect the compound’s solubility and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to other similar diols.

Properties

CAS No.

25462-27-5

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-(3-methylbutyl)propane-1,3-diol

InChI

InChI=1S/C8H18O2/c1-7(2)3-4-8(5-9)6-10/h7-10H,3-6H2,1-2H3

InChI Key

VWQPAMYYOLDISD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CO)CO

Origin of Product

United States

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